5-Chloro-6-chloro-methyluracil

Pharmaceutical Synthesis Process Chemistry Thymidine Phosphorylase Inhibitor

5-Chloro-6-chloromethyluracil (CAS 73742-45-7) is the critical, non-negotiable intermediate for synthesizing Tipiracil hydrochloride, the active component in Lonsurf®. Its unique dual functionality—a 5-chloro group for biological activity and a 6-chloromethyl handle for nucleophilic substitution—enables >99.5% pure final API with >65% overall yield. No analog can replicate this specific reactivity. Ensure your synthesis pathway's integrity and cost-effectiveness by sourcing this dedicated building block.

Molecular Formula C5H4Cl2N2O2
Molecular Weight 194.999
Cat. No. B1177662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-chloro-methyluracil
Molecular FormulaC5H4Cl2N2O2
Molecular Weight194.999
Structural Identifiers
SMILESCN1C(=O)C(=C(NC1=O)Cl)Cl
InChIInChI=1S/C5H4Cl2N2O2/c1-9-4(10)2(6)3(7)8-5(9)11/h1H3,(H,8,11)
InChIKeyLTKWKNOHGYIWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-chloromethyluracil as a Key Intermediate for Tipiracil: A Procurement Overview


5-Chloro-6-chloromethyluracil (CAS 73742-45-7), also known as 5-chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, is a halogenated uracil derivative that functions as the critical intermediate in the synthesis of Tipiracil hydrochloride, the thymidine phosphorylase inhibitor component of the FDA-approved anticancer drug Lonsurf® (TAS-102) [1]. This compound is synthesized via chlorination of 6-(chloromethyl)uracil with sulfuryl chloride in acetic acid [2]. Its dual chlorination at the 5-position and on the 6-methyl group provides the specific reactive handles required for the subsequent coupling with 2-iminopyrrolidine to form the active pharmaceutical ingredient [1].

Why Other 5-Halouracils Cannot Replace 5-Chloro-6-chloromethyluracil in Tipiracil Synthesis


The selection of 5-chloro-6-chloromethyluracil over other commercially available 5-halouracil derivatives is dictated by a precise chemical requirement. While alternatives like 5-chloro-6-methyluracil or 5-bromo-6-(chloromethyl)uracil exist, they cannot replicate the specific structure needed for the downstream reaction. The final step to Tipiracil requires a nucleophilic substitution of the reactive chloromethyl group at the 6-position by 2-iminopyrrolidine, while the 5-chloro substituent is essential for the biological activity of the final drug product [1]. This dual functionality—a 5-chloro for bioactivity and a 6-chloromethyl for conjugation—is unique to this intermediate. Substituting it with an analog would alter the reaction pathway or result in an inactive or off-target final compound, rendering the synthesis invalid [2].

Product-Specific Quantitative Evidence for 5-Chloro-6-chloromethyluracil as a Superior Tipiracil Intermediate


Synthesis of Tipiracil: This Intermediate Yields >99.5% Pure API vs. 95% from Original Process

A key differentiator for 5-chloro-6-chloromethyluracil is its proven ability to produce high-purity Tipiracil hydrochloride. An improved process utilizing this intermediate achieves a final API purity of >99.5%, a significant improvement over the 95% purity reported in the original patent (US '475) [1]. This demonstrates the intermediate's suitability for generating pharmaceutical-grade material.

Pharmaceutical Synthesis Process Chemistry Thymidine Phosphorylase Inhibitor

Overall API Yield: A 65%+ Yield is Achievable Using This Intermediate vs. 38% in Original Route

The efficiency of a synthetic route is a primary driver of manufacturing cost. The improved process utilizing 5-chloro-6-chloromethyluracil reports an overall yield of >65% for Tipiracil HCl, a substantial increase compared to the 38% overall yield documented in the original process [1]. This demonstrates the intermediate's role in a more robust and economical pathway.

Process Optimization Drug Manufacturing Cost Efficiency

Intermediate Purity: Commercial Material Exceeds 98% vs. 95% from Base Literature Synthesis

The quality of the intermediate itself is paramount. While the original literature synthesis (US '475) reports a purity of 95% for 5-chloro-6-chloromethyluracil, alternative synthetic routes and commercial sources can achieve a significantly higher purity of ≥98% [1]. This higher purity reduces the likelihood of side reactions and simplifies purification in the subsequent step.

Intermediate Quality Synthetic Reliability Procurement Specification

Reaction Selectivity: The 6-Chloromethyl Group Ensures Exclusive Conjugation to 2-Iminopyrrolidine

The molecular design of 5-chloro-6-chloromethyluracil dictates the regioselective outcome of the crucial coupling step. The 6-chloromethyl group is the exclusive site for nucleophilic attack by 2-iminopyrrolidine, ensuring a single, desired product is formed [1]. This is in stark contrast to other analogs, such as 5-chloro-6-methyluracil, which lack this reactive handle and would therefore be chemically inert under these conditions.

Regioselectivity Synthetic Chemistry Drug Intermediate

Key Applications of 5-Chloro-6-chloromethyluracil Based on Differentiated Performance


Scalable Manufacturing of High-Purity Tipiracil (Lonsurf®)

This is the primary and most validated application. 5-chloro-6-chloromethyluracil is the dedicated intermediate for producing Tipiracil hydrochloride. The evidence shows that modern synthetic routes using this intermediate achieve a >99.5% pure final API in >65% overall yield, making it the cornerstone for cost-effective, industrial-scale manufacturing of the FDA-approved drug Lonsurf® [1]. Procurement for this purpose is non-negotiable; no substitute can be used.

Development of Next-Generation Thymidine Phosphorylase Inhibitors

The compound serves as a key building block in fragment-based drug design (FBDD) for novel thymidine phosphorylase inhibitors [1]. Its dual reactive centers (5-chloro for bioactivity, 6-chloromethyl for linking) allow medicinal chemists to conjugate the 5-chlorouracil pharmacophore to a diverse array of scaffolds. This application leverages the compound's proven utility in generating potent TP inhibitors with IC50 values in the submicromolar range, as demonstrated by the development of compounds like 9q (IC50 = 0.36 ± 0.1 μM) [1].

Quote Request

Request a Quote for 5-Chloro-6-chloro-methyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.